molecular formula C15H18N2O2 B2863672 N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide CAS No. 921998-58-5

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide

Cat. No.: B2863672
CAS No.: 921998-58-5
M. Wt: 258.321
InChI Key: JOGCCDCEOFOYIK-UHFFFAOYSA-N
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Description

N-(1-Ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide is a synthetic organic compound featuring a tetrahydroquinolin core substituted with an ethyl group at position 1 and a ketone at position 2. The cyclopropanecarboxamide moiety is attached to the 6-position of the heterocyclic scaffold.

Properties

IUPAC Name

N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-2-17-13-7-6-12(16-15(19)10-3-4-10)9-11(13)5-8-14(17)18/h6-7,9-10H,2-5,8H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOGCCDCEOFOYIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide typically involves the following steps:

    Formation of the Quinoline Ring: The quinoline ring is synthesized through a series of reactions starting from aniline derivatives. The process involves cyclization reactions, often using reagents such as phosphorus oxychloride (POCl~3~) and acetic anhydride.

    Introduction of the Cyclopropane Carboxamide Group: The cyclopropane carboxamide group is introduced through a reaction with cyclopropanecarboxylic acid or its derivatives. This step may involve the use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Such as recrystallization, chromatography, and distillation to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) to form quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH~4~) to convert the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the quinoline ring.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and hydrogen peroxide (H~2~O~2~) under acidic or basic conditions.

    Reduction: LiAlH4, sodium borohydride (NaBH~4~), and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines, and bases such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development for various therapeutic areas.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors to trigger or block signaling pathways.

    Modulating Gene Expression: Influencing the expression of genes related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Core Heterocyclic Scaffold Variations

The tetrahydroquinolin core distinguishes the target compound from analogs with pyrimidine, thienopyrimidine, or isoquinolin-based structures. For example:

  • Tozasertib Lactate () : Contains a pyrimidinyl-sulfanyl-phenyl scaffold, enabling interactions with kinases like Aurora A/B .

Key Insight: The tetrahydroquinolin core in the target compound may favor hydrophobic interactions in biological systems compared to sulfur-containing or pyrimidine-based analogs.

Substituent Analysis

  • Cyclopropanecarboxamide Group: Present in both the target compound and compound 40 (). However, compound 40 attaches this group to a pyridin-2-yl substituent, whereas the target compound links it directly to the tetrahydroquinolin scaffold. This difference may influence solubility and target selectivity .
  • N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide (): Substitutes the cyclopropane ring with phenyl and methoxyphenoxy groups, increasing steric bulk compared to the target compound’s simpler cyclopropane attachment .

Physicochemical Data

  • Melting Points : Compound 40 (257–258°C) and compound 42 (252–253°C) () exhibit higher melting points than the target compound’s likely profile, reflecting differences in crystallinity due to heterocyclic core rigidity .
  • Molecular Weight: The target compound’s estimated molecular formula (C₁₅H₁₇N₂O₂; MW: 263.3 g/mol) is smaller than (R)-N-(4-(1-Methyl-2-oxo-tetrahydroquinolin-6-yl)-tetrahydroisoquinolin-8-yl)propionamide (; MW: 363.45 g/mol), which includes additional aromatic rings .

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